4-phenyl-N-(4-(thiazol-2-yloxy)benzyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Scientific Research Applications
- Thiazoles have been investigated for their potential as antitumor and cytotoxic agents. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxic effects on prostate cancer cell lines .
- Thiazoles are found in several antimicrobial drugs, including sulfathiazole. These compounds exhibit activity against various pathogens, making them valuable in treating infections .
- Abafungin, a thiazole-containing antifungal drug, highlights the importance of this scaffold in combating fungal infections .
- Thiazoles have been studied for their neuroprotective properties. Understanding how our compound interacts with neural pathways could reveal its potential in neurodegenerative disease management .
- Ritonavir, an antiretroviral drug, contains a thiazole ring. Investigating similar derivatives may lead to new antiviral agents .
- Thiazoles have been explored as analgesics and anti-inflammatory agents. Their ability to modulate pain and inflammation pathways is intriguing .
Antitumor and Cytotoxic Activity
Antimicrobial Properties
Antifungal Activity
Neuroprotective Effects
Antiviral Applications
Analgesic and Anti-Inflammatory Potential
Mechanism of Action
Target of action
Thiazole derivatives have been found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs
Mode of action
The mode of action of thiazole derivatives can vary widely depending on the specific compound and its targets. Some thiazole derivatives have been shown to block the biosynthesis of certain bacterial lipids .
Biochemical pathways
Thiazole derivatives can affect a variety of biochemical pathways, again depending on the specific compound and its targets. For example, some thiazole derivatives have been shown to have antioxidant activity .
Result of action
The molecular and cellular effects of thiazole derivatives can vary widely. Some thiazole derivatives have been shown to have cytotoxic activity on human tumor cell lines .
properties
IUPAC Name |
4-phenyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-20(22(10-13-26-14-11-22)18-4-2-1-3-5-18)24-16-17-6-8-19(9-7-17)27-21-23-12-15-28-21/h1-9,12,15H,10-11,13-14,16H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJILNVCPBKHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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